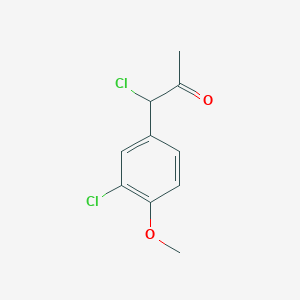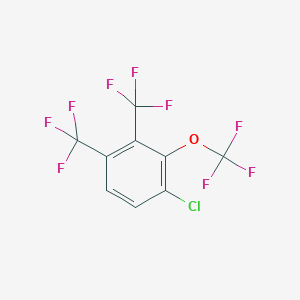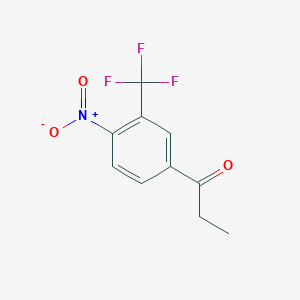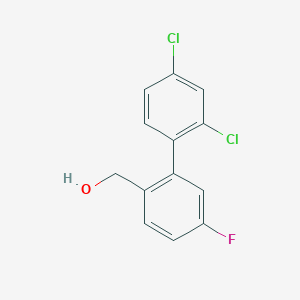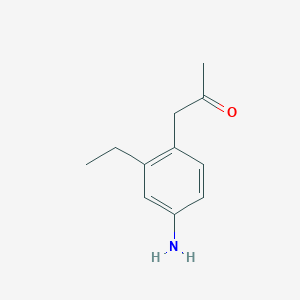
4,7-Dibromoindan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromoindan-2-one is an organic compound with the molecular formula C9H6Br2O. It is a white to light yellow solid that is soluble in various organic solvents such as ether and ethanol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,7-dibromoindan-2-ol.
Oxidation Reactions: Oxidation can lead to the formation of 4,7-dibromoindan-2-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indanones depending on the nucleophile used.
Reduction: 4,7-dibromoindan-2-ol.
Oxidation: 4,7-dibromoindan-2-carboxylic acid.
Applications De Recherche Scientifique
4,7-Dibromoindan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
- 4,7-Dibromo-1,2,3-benzothiadiazole
- 4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine
- 4,7-Dibromo-2,1,3-benzoselenadiazole
Comparison: 4,7-Dibromoindan-2-one is unique due to its indanone core structure, which imparts different reactivity and properties compared to other dibromo-substituted compounds. For instance, 4,7-dibromo-1,2,3-benzothiadiazole and 4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine are more commonly used in the synthesis of dyes and electronic materials, whereas this compound is more versatile in organic synthesis and pharmaceutical applications .
Propriétés
Formule moléculaire |
C9H6Br2O |
|---|---|
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
4,7-dibromo-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
Clé InChI |
CWNJXWWDHPYEPT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC2=C(C=CC(=C21)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
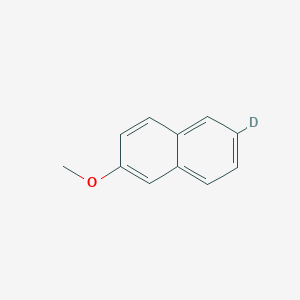
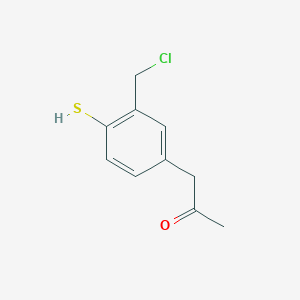
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
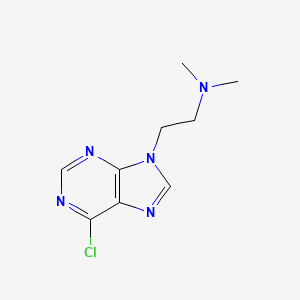
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

